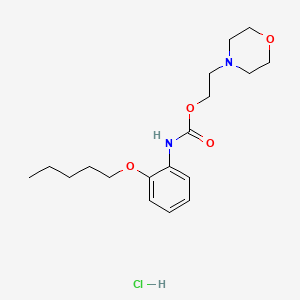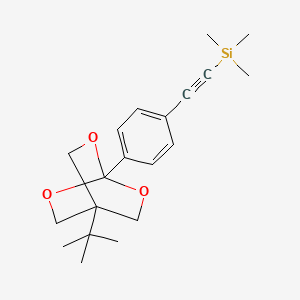![molecular formula C48H78N12O12 B12777967 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid CAS No. 318274-84-9](/img/structure/B12777967.png)
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid” is a complex organic molecule It is characterized by multiple chiral centers and a variety of functional groups, including amino acids, pyrrolidine rings, and imidazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Typical synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds between amino acids.
Protecting Group Strategies: Employing protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect functional groups during intermediate steps.
Chiral Catalysts: Utilizing chiral catalysts to ensure the correct stereochemistry during key steps.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. Additionally, large-scale production may require optimization of reaction conditions to improve yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and imidazole groups.
Reduction: Reduction reactions can occur at carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions may take place at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in Swern oxidation.
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry
Peptide Synthesis: The compound can be used as a building block in the synthesis of larger peptides and proteins.
Catalysis: It may serve as a chiral ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Protein-Protein Interactions: It may be used to study interactions between proteins, particularly those involving imidazole-containing residues.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostics: It may be used in diagnostic assays to detect the presence of specific biomolecules.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as biocompatibility or catalytic activity.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
- **(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid"
- **this compound"
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.
特性
CAS番号 |
318274-84-9 |
|---|---|
分子式 |
C48H78N12O12 |
分子量 |
1015.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H78N12O12/c1-9-28(8)39(57-40(63)32(23-61)54-41(64)33-13-10-16-58(33)45(68)30(19-25(2)3)52-36(62)21-49)47(70)60-18-12-15-35(60)42(65)55-37(26(4)5)44(67)53-31(20-29-22-50-24-51-29)46(69)59-17-11-14-34(59)43(66)56-38(27(6)7)48(71)72/h22,24-28,30-35,37-39,61H,9-21,23,49H2,1-8H3,(H,50,51)(H,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,66)(H,57,63)(H,71,72)/t28-,30-,31-,32-,33-,34-,35-,37-,38-,39-/m0/s1 |
InChIキー |
XHAZJQSTGGLMLZ-MSDGEDAMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
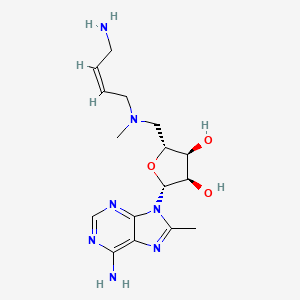
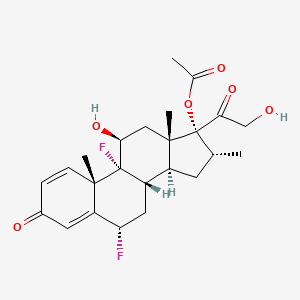
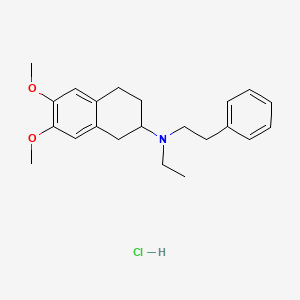
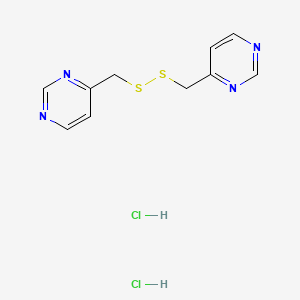
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
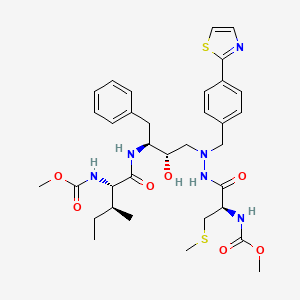
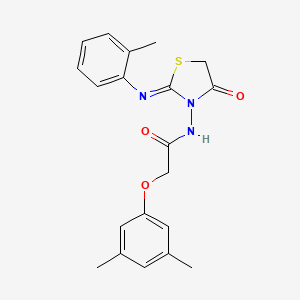
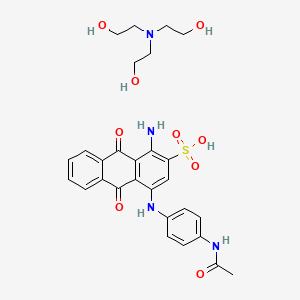
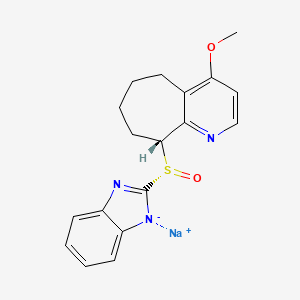
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
